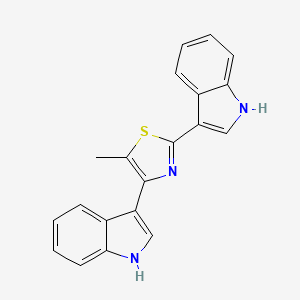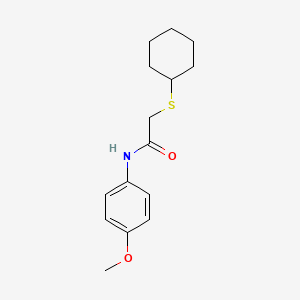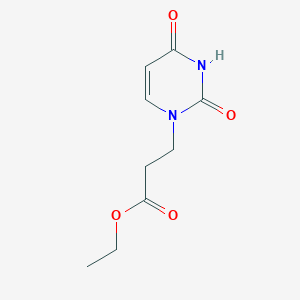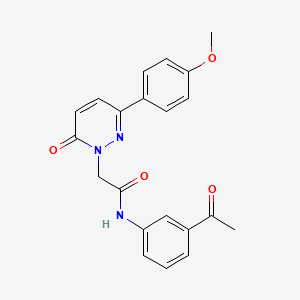![molecular formula C18H24N4O3 B5631530 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5631530.png)
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a synthetic organic compound that features a piperazine ring substituted with a trimethoxyphenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine to form the intermediate 4-[(2,4,5-trimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide: Shares the trimethoxyphenyl group but differs in the core structure.
4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine derivatives: Similar in having the trimethoxyphenyl group and pyrimidine ring but with a thiazole moiety.
Uniqueness
What sets 2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine apart is its unique combination of the piperazine and pyrimidine rings, which may confer distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWUGWVZRZJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=NC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
![3-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B5631453.png)
![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)

![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)

![(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)


![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR,9bR)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5631555.png)
